5-HT1D Receptor Affinity Comparison: 2-Phenoxyethanamine vs. N-Methyl Derivative
The parent 2-phenoxyethanamine scaffold exhibits weak agonist activity at human recombinant 5-HT1D receptor alpha with a Ki of 1.80 μM [1]. This contrasts sharply with more elaborate 1,3-dioxolane-based 2-heteroaryl-phenoxyethylamines, which achieve pKi values as high as 9.2 (Ki ≈ 0.63 nM) at the 5-HT1A receptor [2]. The unsubstituted core's low intrinsic activity establishes it as an ideal negative control or starting point for SAR campaigns where incremental increases in potency are tracked.
| Evidence Dimension | 5-HT1D receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 1.80 μM (Methyl-(2-phenoxy-ethyl)-amine, a close N-methyl analog of the target core) |
| Comparator Or Baseline | Optimized 1,3-dioxolane-based 2-heteroaryl-phenoxyethylamine derivative: pKi = 9.2 (Ki ≈ 0.63 nM) at 5-HT1A |
| Quantified Difference | Approximately 2,800-fold lower affinity for the unsubstituted core scaffold |
| Conditions | Human recombinant 5-HT1D receptor alpha expressed in vitro |
Why This Matters
This quantitative difference confirms the compound's suitability as a low-affinity reference standard, enabling researchers to benchmark the functional gains achieved through subsequent chemical derivatization.
- [1] BindingDB. BDBM50061969: Methyl-(2-phenoxy-ethyl)-amine. Ki: 1.80E+3 nM. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp View Source
- [2] Franchini S, et al. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. Future Med Chem. 2018;10(18):2137-2154. PMID: 30251546. View Source
